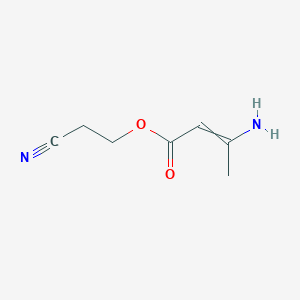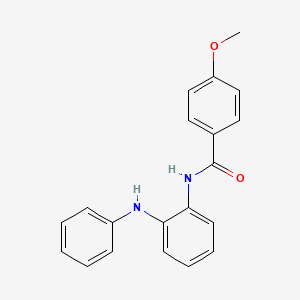![molecular formula C14H12BrN3OS B8323965 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol](/img/structure/B8323965.png)
2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol is a complex organic compound featuring a triazolopyridine core substituted with a bromine atom. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolopyridine moiety imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Coupling with Phenylsulfanylethanol: The brominated triazolopyridine is coupled with phenylsulfanylethanol under appropriate conditions, such as using a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), bases (K2CO3), solvents (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activities, such as enzyme inhibition and receptor modulation, make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer, cardiovascular disorders, and inflammatory conditions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mécanisme D'action
The mechanism of action of 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol involves its interaction with specific molecular targets and pathways. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in signaling pathways, leading to altered cellular responses. The bromine atom and sulfanyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Shares the triazolopyridine core but lacks the phenylsulfanylethanol moiety.
1,2,4-Triazolo[1,5-a]pyridines: Similar triazole-containing compounds with different substitution patterns.
1,3,4-Thiadiazole Derivatives: Contain a different heterocyclic core but exhibit similar biological activities.
Uniqueness: 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol is unique due to the combination of the triazolopyridine core with the phenylsulfanylethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H12BrN3OS |
|---|---|
Poids moléculaire |
350.24 g/mol |
Nom IUPAC |
2-[2-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C14H12BrN3OS/c15-10-5-6-13-16-17-14(18(13)9-10)11-3-1-2-4-12(11)20-8-7-19/h1-6,9,19H,7-8H2 |
Clé InChI |
CYRFSNXBGUHNAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)Br)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















